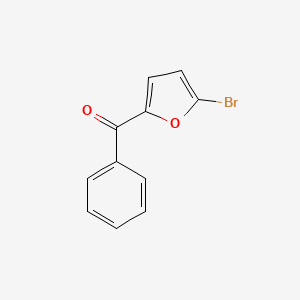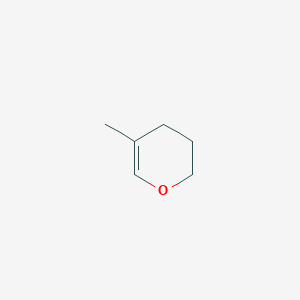![molecular formula C20H26O2 B1643000 (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is a synthetic steroidal compound It is characterized by its unique structure, which includes a methoxy group at the 3-position and a triene system spanning the 3, 5, and 9(11) positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Formation of the triene system: This can be achieved through a series of dehydrogenation reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: This can involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
Aplicaciones Científicas De Investigación
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. This interaction can modulate the activity of these receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Androsta-1,4,16-trien-3-one,9-fluoro-11-hydroxy-17-(methylthio): This compound has a similar steroidal structure but with different functional groups.
Androsta-1,4-diene-3,17-dione: This compound has a similar triene system but lacks the methoxy group.
Uniqueness
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is unique due to its specific combination of a triene system and a methoxy group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H26O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,9,12,15-16H,5-8,10-11H2,1-3H3/t15-,16-,19-,20-/m0/s1 |
Clave InChI |
ZFQKEKFHIHHGSL-FVCZOJIISA-N |
SMILES |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
SMILES isomérico |
C[C@]12CCC(=CC1=CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C)OC |
SMILES canónico |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)

![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)






![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1642975.png)



